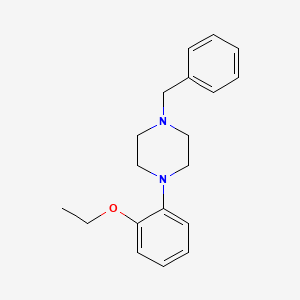
1-methyl-4-(tetrahydro-3-thienyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(tetrahydro-3-thienyl)piperazine, also known as THTMP, is a chemical compound that has attracted the attention of scientific researchers due to its unique properties and potential applications. THTMP is a piperazine derivative that contains a thienyl ring, which makes it structurally distinct from other piperazine derivatives.
Wirkmechanismus
The exact mechanism of action of 1-methyl-4-(tetrahydro-3-thienyl)piperazine is not fully understood, but it is believed to act as a dopamine agonist. 1-methyl-4-(tetrahydro-3-thienyl)piperazine binds to dopamine receptors in the brain, leading to an increase in dopamine release. This increase in dopamine release is thought to be responsible for 1-methyl-4-(tetrahydro-3-thienyl)piperazine's therapeutic effects.
Biochemical and Physiological Effects:
1-methyl-4-(tetrahydro-3-thienyl)piperazine has been shown to have a number of biochemical and physiological effects. In preclinical studies, 1-methyl-4-(tetrahydro-3-thienyl)piperazine has been shown to increase dopamine release in the brain, leading to an improvement in motor function. 1-methyl-4-(tetrahydro-3-thienyl)piperazine has also been shown to have anxiolytic and antidepressant effects, possibly due to its ability to modulate the serotonergic and noradrenergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4-(tetrahydro-3-thienyl)piperazine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a number of potential therapeutic applications. However, there are also limitations to the use of 1-methyl-4-(tetrahydro-3-thienyl)piperazine in laboratory experiments. 1-methyl-4-(tetrahydro-3-thienyl)piperazine has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are a number of future directions for research on 1-methyl-4-(tetrahydro-3-thienyl)piperazine. One area of interest is the use of 1-methyl-4-(tetrahydro-3-thienyl)piperazine as a treatment for Parkinson's disease. Further research is needed to determine the safety and efficacy of 1-methyl-4-(tetrahydro-3-thienyl)piperazine in humans. Additionally, 1-methyl-4-(tetrahydro-3-thienyl)piperazine could be investigated for its potential use in the treatment of other neurological disorders, such as schizophrenia and depression. Further research is also needed to understand the exact mechanism of action of 1-methyl-4-(tetrahydro-3-thienyl)piperazine and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 1-methyl-4-(tetrahydro-3-thienyl)piperazine involves the reaction of 1-methylpiperazine with tetrahydrothiophene in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-methyl-4-(tetrahydro-3-thienyl)piperazine as the final product. The synthesis of 1-methyl-4-(tetrahydro-3-thienyl)piperazine is relatively straightforward and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(tetrahydro-3-thienyl)piperazine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. 1-methyl-4-(tetrahydro-3-thienyl)piperazine has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in preclinical studies. Additionally, 1-methyl-4-(tetrahydro-3-thienyl)piperazine has been investigated for its potential use as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Eigenschaften
IUPAC Name |
1-methyl-4-(thiolan-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S/c1-10-3-5-11(6-4-10)9-2-7-12-8-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTFNMSHGMDKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(tetrahydro-3-thienyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B4925560.png)
![3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4925564.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)

![N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4925580.png)
![4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4925586.png)
![7-(3,4-difluorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4925599.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)
![N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4925632.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)

![N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)